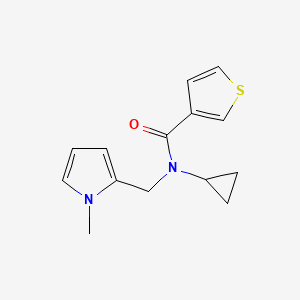![molecular formula C14H13ClN2O2 B2675313 3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride CAS No. 2413878-11-0](/img/structure/B2675313.png)
3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2413878-11-0 . It has a molecular weight of 276.72 and is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 3-(5H-pyrido[4,3-b]indol-7-yl)propanoic acid hydrochloride . The InChI code is 1S/C14H12N2O2.ClH/c17-14(18)4-2-9-1-3-10-11-8-15-6-5-12(11)16-13(10)7-9;/h1,3,5-8,16H,2,4H2,(H,17,18);1H .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid at room temperature . It has a molecular weight of 276.72 .Mecanismo De Acción
The mechanism of action of 3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride is not fully understood, but it is believed to work by promoting the survival of neurons and preventing their death. This compound has been shown to activate the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule that is critical for cellular energy metabolism and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. In addition to promoting the survival of neurons, this compound has been shown to increase the levels of NAD+ in the brain, which is important for cellular energy metabolism and DNA repair. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride in lab experiments is its potential neuroprotective properties, which make it a useful tool for studying neurodegenerative diseases and other conditions that involve neuronal death. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride. One area of interest is the development of more potent and selective analogs of this compound that can be used to study its mechanism of action and potential therapeutic applications. Another area of interest is the exploration of this compound's effects on other cell types in the body, such as immune cells and cancer cells. Finally, there is a need for further studies on the safety and toxicity of this compound in animal and human models.
Métodos De Síntesis
The synthesis of 3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride involves several steps, starting with the reaction of 2-amino-3-chloropyridine with 3-chloropropionic acid to form 3-(2-chloro-5H-pyrido[4,3-b]indol-7-yl)propanoic acid. This intermediate is then reacted with sodium borohydride and acetic acid to produce this compound.
Aplicaciones Científicas De Investigación
3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride has been studied extensively for its potential neuroprotective properties. In animal studies, this compound has been shown to increase the survival of newborn neurons in the hippocampus, a region of the brain that is critical for learning and memory. This compound has also been shown to protect against neurodegeneration in several models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Safety and Hazards
Propiedades
IUPAC Name |
3-(5H-pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2.ClH/c17-14(18)4-2-9-1-3-10-11-8-15-6-5-12(11)16-13(10)7-9;/h1,3,5-8,16H,2,4H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIVPKYWIZYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)NC3=C2C=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2675232.png)

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2675234.png)
![2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2675235.png)


![Ethanethioic acid, S-[(2,6-dibromophenyl)methyl] ester](/img/structure/B2675239.png)
![Ethyl 4-[2-(4-chlorobenzenesulfonyl)acetamido]benzoate](/img/structure/B2675243.png)
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2675244.png)
![8-(2,5-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2675245.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675249.png)
![6-(2,5-Dimethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675252.png)
![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)